molecular formula C21H19N3O6S B2450861 Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-04-7

Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2450861
CAS No.: 946354-04-7
M. Wt: 441.46
InChI Key: ANADHYJBNXHSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

946354-04-7

Molecular Formula

C21H19N3O6S

Molecular Weight

441.46

IUPAC Name

methyl 3-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C21H19N3O6S/c1-28-20(27)13-3-4-14-15(9-13)23-21(31)24(19(14)26)7-6-18(25)22-10-12-2-5-16-17(8-12)30-11-29-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25)(H,23,31)

InChI Key

ANADHYJBNXHSTF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (commonly referred to as the compound) is a synthetic derivative belonging to the quinazoline family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N4O5S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{5}\text{S}

This structure features a tetrahydroquinazoline core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily including:

  • Anticancer Activity : Several studies have demonstrated its potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer progression.

Anticancer Activity

A notable study conducted by Fayad et al. (2019) explored the anticancer properties of various compounds through screening on multicellular spheroids. The findings indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against the following cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)8.2Cell cycle arrest at G2/M phase
HeLa (Cervical)12.0Inhibition of topoisomerase II

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases which are crucial for DNA replication and transcription.
  • Induction of Oxidative Stress : It can induce reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling the benzodioxolylmethylamine moiety to the quinazoline core using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Cyclization : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to construct the tetrahydroquinazoline scaffold. Temperature control (60–80°C) and solvent selection (DMF or toluene) are critical to avoid side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. For example, the thioxo group at position 2 generates distinct deshielded proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns (e.g., sulfur-34) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, ensuring >95% purity for biological assays .

Q. What safety protocols are essential during handling and disposal?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as thiourea derivatives may exhibit toxicity .
  • Waste Management : Segregate organic waste containing sulfur or aromatic rings for incineration by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

  • Dose-Response Studies : Conduct in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity) across a concentration range (1 nM–100 µM) to identify therapeutic windows .
  • Target Selectivity Profiling : Use kinase inhibition panels or proteomics to distinguish off-target effects. For example, benzodioxole derivatives may interact with both MAPK and PI3K pathways, requiring pathway-specific inhibitors as controls .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinazoline-recognizing targets (e.g., dihydrofolate reductase). Pay attention to the thioxo group’s role in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on the benzodioxole moiety’s conformational flexibility .

Q. How can catalytic systems be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd/C, Pd(OAc)2_2, or CuI for reductive cyclization efficiency. For example, Pd/C in DMF at 70°C may improve yield by 15–20% compared to Cu-based catalysts .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reaction rate and byproduct formation. Microwave-assisted synthesis can reduce reaction time by 50% .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify the benzodioxole or thioxo group (e.g., replace with carbonyl or methylene) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical functional groups (e.g., the 4-oxo group’s role in hydrogen bonding) .

Key Data for Experimental Design

ParameterExample Values/TechniquesReference
Optimal Reaction Temperature60–80°C (cyclization step)
HPLC Purity Threshold>95% (C18 column, 254 nm)
Cytotoxicity Assay Range1 nM–100 µM (MTT assay)
Catalytic Efficiency (Pd/C)80–85% yield (DMF, 70°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.